

DL-Dopa-d6 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DL-Dopa-d6

Cat. No.: B12428023 Get Quote

An In-Depth Technical Guide to DL-Dopa-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the isotopically labeled compound **DL-Dopa-d6**, a crucial tool in neuroscience research and pharmaceutical development. This document outlines its chemical properties, analytical methodologies, and applications in studying the dopamine metabolic pathway.

Core Data Presentation

The following table summarizes the key quantitative data for **DL-Dopa-d6** and its unlabeled counterpart, DL-Dopa.



Property	DL-Dopa-d6	DL-Dopa (unlabeled)
CAS Number	Not explicitly available for DL-Dopa-d6, but the L-isomer (L-Dopa-2,5,6, α , β , β -d6) is 713140-75-1[1]	63-84-3
Molecular Weight	~203.22 g/mol	197.19 g/mol
Molecular Formula	C ₉ H ₅ D ₆ NO ₄	C9H11NO4
Isotopic Purity	For the related L-Dopa- 2,5,6,alpha,beta,beta-d6, the isotopic enrichment is 99 atom % D[1].	Not Applicable
Solubility	In 0.1 M HCI: 20 mg/mL (with sonication, warming, and pH adjustment to 2)[2]. In H ₂ O: 1 mg/mL (requires sonication)[2]. In DMSO: 3 mg/mL[3].	Slightly soluble in water. Freely soluble in dilute hydrochloric and formic acids. Practically insoluble in ethanol, benzene, chloroform, and ethyl acetate[4].
Storage Conditions	Store at -80°C for up to 6 months or at -20°C for up to 1 month[2].	Stable, but light and air sensitive. Should be stored in the dark under an inert atmosphere[4].

Experimental Protocols

DL-Dopa-d6 is primarily utilized as an internal standard in quantitative mass spectrometry-based analyses and as a tracer to investigate the metabolic fate of DOPA.

Quantification of DOPA using LC-MS/MS with DL-Dopad6 as an Internal Standard

This protocol is adapted from a method for the quantification of L-Dopa in biological matrices and is applicable for the use of **DL-Dopa-d6** as an internal standard.



- 1. Sample Preparation (Protein Precipitation):
- To 100 μL of plasma sample, add a known concentration of **DL-Dopa-d6** solution.
- Add 300 μL of a protein precipitating agent (e.g., ice-cold acetonitrile or methanol).
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully collect the supernatant for LC-MS/MS analysis.
- 2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is typically used for separation.
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: Acetonitrile or Methanol.
 - Gradient: A gradient elution is employed, starting with a low percentage of mobile phase B, gradually increasing to elute the analytes.
 - Flow Rate: A typical flow rate is between 0.3-0.5 mL/min.
 - Injection Volume: 5-10 μL.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.
 - MRM Transitions:



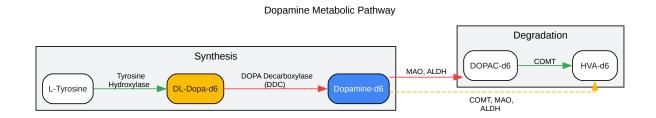
- DL-Dopa (unlabeled): The precursor ion [M+H]⁺ is m/z 198. A common product ion resulting from the loss of the carboxyl group is m/z 152[5].
- **DL-Dopa-d6** (internal standard): The precursor ion [M+H]⁺ will be m/z 204. The corresponding product ion will also be shifted by 6 Da.
- Data Analysis: The concentration of endogenous DL-Dopa is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (**DL-Dopad6**) and comparing this to a standard curve.

Signaling Pathways and Applications

DL-Dopa is the metabolic precursor to the neurotransmitter dopamine. The administration of isotopically labeled DOPA, such as **DL-Dopa-d6**, allows researchers to trace its conversion to dopamine and subsequent catabolism, providing insights into the dynamics of the dopaminergic system.

Dopamine Metabolic Pathway

The primary metabolic pathway involving DL-Dopa is its conversion to dopamine, catalyzed by the enzyme DOPA decarboxylase (DDC)[6]. This process is central to the function of dopaminergic neurons. **DL-Dopa-d6** can be used as a tracer to study this pathway in various experimental models, from cell cultures to in vivo studies. By measuring the appearance of deuterated dopamine and its metabolites, researchers can quantify the rate of synthesis and turnover of dopamine under different physiological and pathological conditions.



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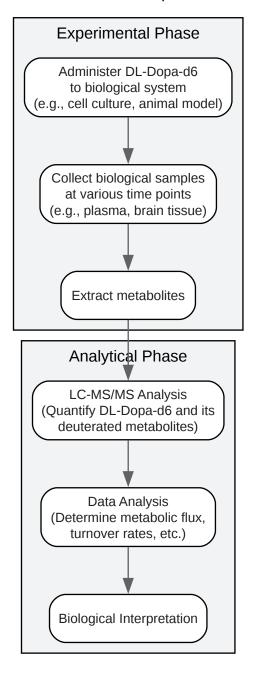


Caption: Metabolic pathway of **DL-Dopa-d6** to its downstream metabolites.

Experimental Workflow for Metabolic Tracing

The following outlines a general workflow for using **DL-Dopa-d6** to trace dopamine metabolism.

Experimental Workflow for DL-Dopa-d6 Metabolic Tracing



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Caption: A generalized workflow for metabolic studies using **DL-Dopa-d6**.

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- To cite this document: BenchChem. [DL-Dopa-d6 CAS number and molecular weight].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12428023#dl-dopa-d6-cas-number-and-molecular-weight]

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